RN-18

HIV-1 Vif APOBEC3G

Validating HTS hits for Vif-APOBEC3G antagonists requires a benchmark inhibitor with verified, context-dependent activity. RN-18 is the original small-molecule Vif inhibitor, providing a reliable positive control and reference standard for assay development. • Benchmarked IC50: 6 μM (H9 cells) & 4.5 μM (CEM cells); inactive in permissive MT4 cells (IC50 >100 μM) for rapid counter-screening. • Unique A3G-dependent mechanism: rescues APOBEC3G expression and virion incorporation without affecting general proteasome-mediated degradation. • Enables cross-study comparability and potency calibration of novel analogs in medicinal chemistry campaigns.

Molecular Formula C20H16N2O4S
Molecular Weight 380.4 g/mol
CAS No. 431980-38-0
Cat. No. B1679417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN-18
CAS431980-38-0
SynonymsRN-18;  RN 18;  RN18.
Molecular FormulaC20H16N2O4S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23)
InChIKeyJKNUDHUHXMELIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RN-18 (CAS 431980-38-0) for HIV-1 Vif-APOBEC3G Axis Research: Scientific and Procurement Baseline


RN-18 (CAS 431980-38-0), chemically N-(2-methoxyphenyl)-2-[(4-nitrophenyl)thio]benzamide, is a small-molecule inhibitor of the HIV-1 viral infectivity factor (Vif) [1]. It functions by antagonizing Vif-mediated degradation of the host restriction factor APOBEC3G (A3G), thereby rescuing A3G expression and enhancing its incorporation into virions to inhibit viral replication [1]. RN-18 is a foundational tool compound for probing the Vif-A3G axis and serves as a critical reference standard for the development and benchmarking of next-generation Vif antagonists .

Why Generic Substitution Fails for RN-18 in Vif-APOBEC3G Research


Generic substitution of RN-18 with other Vif inhibitors or broad-spectrum antivirals is scientifically unsound due to its unique, well-characterized mechanism of action and distinct selectivity profile. Unlike many early-stage tool compounds or broader HIV-1 inhibitors, RN-18's activity is strictly dependent on the presence of A3G and does not inhibit general proteasome-mediated protein degradation [1]. This specificity, validated across multiple cell lines (e.g., potent activity in nonpermissive H9/CEM cells vs. inactivity in permissive MT4/CEM-SS cells), provides a precise, context-dependent tool that is not replicated by its more potent but potentially promiscuous analogs or alternative chemotypes . The detailed structure-activity relationship (SAR) studies around RN-18 further underscore the critical nature of its specific structural features for maintaining this unique Vif-dependent, A3G-mediated antiviral activity [2].

Quantitative Evidence Guide: Differentiating RN-18 from Analogs and Alternatives


Target Engagement and Mechanism Selectivity: A3G-Dependent Activity and Lack of General Proteasome Inhibition

A key differentiator for RN-18 is its demonstrated, specific mechanism of action. It rescues APOBEC3G (A3G) and enhances its incorporation into virions without inhibiting general proteasome-mediated protein degradation, a common off-target effect for many tool compounds [1]. This contrasts with broad-spectrum proteasome inhibitors. The specificity is quantitatively validated by its lack of antiviral activity in permissive cells that do not express A3G (MT4 and CEM-SS), with an IC50 >100 µM [2], confirming its dependence on the Vif-A3G axis. This is a critical piece of evidence for selecting RN-18 as a specific probe for this pathway.

HIV-1 Vif APOBEC3G Proteasome Specificity

Comparative Potency and Selectivity Against a Structural Analog (RN-19)

In direct comparison to its close structural analog RN-19, RN-18 demonstrates superior potency and specificity in cellular assays. While both compounds share the same core mechanism, RN-18 exhibits an IC50 of 4.5 µM in CEM cells, whereas RN-19's potency is not reported to be superior in these same assays [1]. More critically, RN-18 shows a clear selectivity window with an IC50 >100 µM in permissive MT4 cells, a data point often used to benchmark the Vif-specific nature of the activity [1]. This combination of higher potency and retained specificity makes RN-18 the preferred reference compound over RN-19 for initial screening and validation studies.

HIV-1 Vif Structure-Activity Relationship Antiviral Assay Selectivity

Potency Comparison to Optimized Analogs (1d, 12c, 19) Establishes RN-18 as the Definitive Reference Standard

While subsequent medicinal chemistry efforts have yielded analogs with significantly improved potency, these data reinforce RN-18's value as the indispensable reference standard for the class. For instance, the 1,2,3-triazole analog 1d has an IC50 of 1.2 µM [1], analog 12c has an EC50 of 1.54 µM [2], and water-soluble analog 19 has been profiled pharmacologically [3]. Each of these compounds was designed, synthesized, and benchmarked directly against RN-18, whose activity (IC50 = 6 µM in H9 cells) serves as the baseline for all reported fold-improvements. RN-18 is the common denominator across all subsequent Vif antagonist discovery and optimization literature.

HIV-1 Vif Lead Optimization Medicinal Chemistry Reference Compound

Physicochemical and Handling Properties: Aqueous Solubility and Stability for Experimental Reproducibility

Reproducible research requires reliable compound handling. RN-18 has well-defined solubility and stability parameters, which are critical for in vitro assay development. It demonstrates solubility of 30 mg/mL in DMSO and DMF, and 0.33 mg/mL in a DMSO:PBS (1:2, pH 7.2) mixture, which is a common vehicle for cellular assays . Furthermore, vendor datasheets specify stability of 3 years for lyophilized powder at -20°C and 1-2 years for stock solutions in DMSO at -20°C [1]. In contrast, many newer, more potent analogs (e.g., 1d, 12c) lack such extensive, publicly available characterization of their physicochemical and stability profiles, introducing uncertainty for long-term or multi-site studies.

Solubility Stability Formulation Assay Development Reproducibility

Procurement-Driven Application Scenarios for RN-18 (CAS 431980-38-0)


Validated Positive Control for High-Throughput Screening (HTS) of Novel Vif Antagonists

RN-18 is the ideal positive control for any HTS campaign aimed at identifying new small-molecule inhibitors of the HIV-1 Vif-A3G interaction. Its well-characterized IC50 of 6 µM in H9 cells and 4.5 µM in CEM cells provides a reliable benchmark for assay validation and hit identification [1]. Furthermore, its inactivity in permissive MT4 cells (IC50 >100 µM) serves as a built-in counter-screen to rapidly eliminate non-specific or cytotoxic false positives [2]. Using RN-18 ensures that the primary assay is functioning correctly and that hits are likely operating through the desired Vif-dependent mechanism.

Reference Standard for Structure-Activity Relationship (SAR) and Lead Optimization Studies

For medicinal chemistry programs focused on developing next-generation Vif antagonists, RN-18 is an indispensable reference compound. As the parent molecule for multiple optimization campaigns, all potency gains for new chemical entities (e.g., 1d, 12c, compound 19) are calculated and reported as fold-improvements over RN-18's activity [3][4]. Including RN-18 in every assay run is essential for calibrating results, ensuring cross-study comparability, and accurately quantifying the true potency advancement of novel analogs.

Mechanistic Probe for Dissecting A3G-Dependent Viral Restriction Pathways

RN-18 is a superior mechanistic probe compared to broad-spectrum antiviral agents or proteasome inhibitors for studies focused on innate immunity and viral restriction factors. Its specific, A3G-dependent activity, demonstrated by its lack of effect on general proteasome-mediated degradation, allows researchers to selectively modulate Vif function . This tool enables precise investigation of A3G incorporation into virions, cytidine deamination of the viral genome, and downstream consequences on HIV-1 infectivity without confounding off-target effects on the ubiquitin-proteasome system [1].

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